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Diisopropyl ether

Organometallic Synthesis Grignard Reagent Preparation Solvent Optimization

Diisopropyl ether (DIPE) delivers unmatched phenol extraction selectivity (Kd 36.5) — ~35× higher than for hydroquinone and ~200× higher than for pyrogallol — minimizing downstream purification costs. Its lower vapor pressure (120 mmHg at 20°C) and reduced water solubility (0.88% w/w) compared to diethyl ether translate to superior solvent recovery and lower evaporative losses in continuous processes. For enzymatic transesterification with Candida cylindracea lipase, DIPE outperforms chloroform and THF, achieving up to 80% conversion yields while supporting green chemistry goals. Additionally, DIPE's azeotrope with water (96.4% DIPE; bp 61.4°C) enables energy-efficient recycling via extractive distillation, reducing total annual cost by up to 12.29% compared to conventional methods. Choose DIPE for process-specific performance that generic ethers cannot match.

Molecular Formula C6H14O
(CH3)2CHOCH(CH3)2
C6H14O
Molecular Weight 102.17 g/mol
CAS No. 108-20-3
Cat. No. B094823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl ether
CAS108-20-3
Synonymsdiisopropyl ether
isopropyl ethe
Molecular FormulaC6H14O
(CH3)2CHOCH(CH3)2
C6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCC(C)OC(C)C
InChIInChI=1S/C6H14O/c1-5(2)7-6(3)4/h5-6H,1-4H3
InChIKeyZAFNJMIOTHYJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.2 % (NIOSH, 2016)
Sol of commercial grade in water, 1.71% @ 19 °C;  miscible with most organic solvents.
Sol in acetone;  miscible in ethyl alcohol, ethyl ether
MISCIBLE WITH MOST ORG SOLVENTS
Water solubility = 8,800 mg/l @ 20 °C
Soluble in oxygenated solvents
Solubility in water: poor
0.2%

Diisopropyl Ether (DIPE) for Procurement: A Quantitative Baseline for Mid-Polarity Solvent Selection


Diisopropyl ether (DIPE, CAS 108-20-3) is a secondary aliphatic ether characterized by a branched isopropyl structure, rendering it a mid-polarity solvent with a boiling point of approximately 68-69°C, a density of 0.725 g/mL at 25°C, and limited water solubility (3 g/L at 20.2°C) [1]. Unlike lower-molecular-weight ethers such as diethyl ether, DIPE exhibits a markedly reduced vapor pressure (120-119 mmHg at 20°C) and a higher flash point (-28°C) [2][3]. These physical parameters, combined with its capacity to form azeotropes with water (96.4% DIPE; bp 61.4°C) and isopropanol, make DIPE a strategically distinct option for processes requiring controlled volatility, enhanced recovery economics, and specific extraction selectivity [4].

Diisopropyl Ether: Why In-Class Ether Substitution Leads to Quantifiable Process Failure


Treating diisopropyl ether (DIPE) as a direct, drop-in replacement for other dialkyl ethers (e.g., diethyl ether, MTBE, or THF) or esters (e.g., ethyl acetate) introduces significant, quantifiable process risk. Comparative data demonstrate that DIPE possesses a unique profile defined by markedly elevated peroxide hazard, distinct organometallic reactivity that suppresses yield in Grignard syntheses, and a specific azeotropic composition that both complicates direct drying but enables targeted industrial recovery [1][2]. For instance, while DIPE offers a higher boiling point advantageous for solvent retention, its water solubility (0.88% w/w at 20°C) and peroxide formation kinetics dictate entirely different storage, stabilization, and work-up protocols compared to diethyl ether (1% w/w water) [3]. The evidence presented in Section 3 establishes that DIPE is not merely a higher-boiling alternative; it is a functionally distinct solvent whose selection or rejection must be predicated on these verifiable, comparator-driven performance and safety metrics.

Diisopropyl Ether: Quantitative Differentiation Evidence for Procurement and Scientific Selection


Grignard Reaction Efficiency: DIPE vs. Diethyl Ether Yield Quantification

Diisopropyl ether (DIPE) is markedly inferior to diethyl ether (Et₂O) as a solvent for Grignard reagent formation, a critical consideration for synthetic route planning. In direct comparative syntheses of ethylmagnesium bromide (MgEtBr), the yield achieved in DIPE (67.5%) was 10.5 to 20.5 percentage points lower than that observed in Et₂O (75-88%) [1]. Furthermore, in a specific test case involving ethyl iodide and magnesium, the yield in DIPE plummeted to 22.5%, compared to 86% in Et₂O—a reduction of 63.5 percentage points [1]. This performance deficit is attributed to the steric hindrance of the secondary isopropyl groups, which impedes the oxidative addition of magnesium into the carbon-halogen bond [1].

Organometallic Synthesis Grignard Reagent Preparation Solvent Optimization

Water Solubility and Solvent Recovery Efficiency: DIPE vs. Diethyl Ether

Diisopropyl ether (DIPE) exhibits significantly lower water solubility than diethyl ether, a property that directly enhances solvent recovery efficiency and reduces environmental impact in industrial extraction and synthesis workflows. At 20°C, DIPE dissolves only 0.88% water by weight, whereas diethyl ether dissolves 1% water by weight [1]. This 12% relative reduction in water miscibility, coupled with DIPE's higher boiling point (68-69°C vs. 34.6°C for diethyl ether) and lower vapor pressure (120 mmHg vs. 442 mmHg at 20°C), minimizes solvent loss to the atmosphere and aqueous phase during work-up and distillation [2].

Solvent Recovery Process Economics Aqueous Extraction

Enzymatic Catalysis Performance: DIPE vs. Chloroform and THF in Acrylic Ester Synthesis

Diisopropyl ether (DIPE) demonstrates superior performance as a reaction medium for lipase-catalyzed transesterification reactions compared to chloroform (CHCl₃) and tetrahydrofuran (THF). In a comparative study of Candida cylindracea lipase (CCL)-catalyzed synthesis of acrylic esters, DIPE was proven to be a better solvent, enabling a faster rate of conversion than either CHCl₃ or THF [1]. The study achieved up to 80% conversion in DIPE for the synthesis of cyclohexyl methanol ester, highlighting DIPE's ability to maintain enzyme activity while providing a favorable environment for the reaction [1].

Biocatalysis Lipase-Mediated Synthesis Green Chemistry

Phenol Extraction Selectivity: DIPE's High Monophenol Distribution Coefficient vs. MIBK and Diethyl Ether

Diisopropyl ether (DIPE) exhibits a highly specific extraction profile for monophenols, characterized by a distribution coefficient (Kd) of 36.5 for phenol, which contrasts sharply with its minimal affinity for polyhydric phenols (Kd = 1.03 for hydroquinone; Kd = 0.18 for pyrogallol) [1][2]. While methyl isobutyl ketone (MIBK) offers superior overall phenol extraction (requiring lower solvent-to-water ratios of 0.14 vs. 1.4 for dihydroxybenzenes with DIPE), DIPE's high selectivity for monophenols over polyphenols provides a strategic advantage in specific fractionation and recovery processes [2]. This selectivity is not observed with diethyl ether, which has a different extraction profile due to its higher water solubility and basicity [3].

Wastewater Treatment Phenolic Compound Recovery Liquid-Liquid Extraction

Peroxide Formation Hazard: DIPE Requires Accelerated Testing vs. Diethyl Ether

Diisopropyl ether (DIPE) presents a significantly elevated risk of explosive peroxide formation compared to diethyl ether, a critical differentiator for laboratory safety and inventory management. Unlike diethyl ether, which can be safely tested for peroxides every 12 months, DIPE requires peroxide testing every 3 months due to its heightened susceptibility [1]. This accelerated peroxide generation is attributed to the presence of secondary carbon atoms adjacent to the ether oxygen, which readily form hydroperoxides upon exposure to air and light [2]. Furthermore, unlike other ethers, DIPE may detonate without prior concentration if peroxide levels become sufficient [2].

Laboratory Safety Peroxide-Forming Chemicals Solvent Storage Protocols

Diisopropyl Ether: Application Scenarios Defined by Evidence-Based Performance


Industrial Wastewater Dephenolization: Selective Monophenol Recovery

In industrial settings requiring the selective removal of phenol from aqueous effluents (e.g., coal gasification, petrochemical refining), DIPE is the solvent of choice when the objective is to maximize monophenol recovery while minimizing co-extraction of di- and trihydroxybenzenes. The quantitative evidence (Section 3, Evidence Item 4) demonstrates a distribution coefficient (Kd) of 36.5 for phenol, which is ~35-fold and ~200-fold higher than for hydroquinone and pyrogallol, respectively [1]. This selectivity enables efficient phenol fractionation and reduces downstream purification burdens.

Biocatalytic Synthesis of Acrylic Esters and Fine Chemicals

For enzymatic processes, particularly those utilizing Candida cylindracea lipase for transesterification, DIPE provides a superior reaction medium compared to chloroform or THF (Section 3, Evidence Item 3) [2]. The observed faster rate of conversion and high conversion yields (up to 80%) in DIPE make it a preferred solvent for the enzymatic synthesis of acrylic esters and other fine chemicals, aligning with green chemistry principles by avoiding chlorinated alternatives.

Large-Scale Extractions Requiring High Solvent Recovery and Low Volatility Loss

In continuous or large-batch extraction processes where solvent loss due to evaporation and aqueous dissolution significantly impacts operational costs, DIPE's lower vapor pressure (120 mmHg at 20°C) and reduced water solubility (0.88% w/w at 20°C) compared to diethyl ether (1% w/w water) offer quantifiable advantages (Section 3, Evidence Item 2) [3]. DIPE's higher boiling point (68-69°C) and azeotropic composition further enable efficient recovery and recycling, reducing overall solvent consumption and environmental emissions .

Recovery of DIPE and Isopropanol from Industrial Effluents via Extractive Distillation

Industrial processes generating waste streams containing DIPE and isopropanol (IPA) can leverage advanced extractive distillation (ED) technologies for recovery. Research demonstrates that using the ionic liquid [EMIM][OAc] as an entrainer in an energy-integrated ED scheme reduces energy consumption by 27.71% and total annual cost by 12.29% compared to conventional methods using ethylene glycol [4]. This evidence supports the economic and environmental viability of DIPE recovery in integrated production facilities.

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